molecular formula C9H14O4 B8648433 methyl 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate

methyl 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B8648433
M. Wt: 186.20 g/mol
InChI Key: IFMJSVLIKKIDEB-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 4-(2-oxoethyl)oxane-4-carboxylate

InChI

InChI=1S/C9H14O4/c1-12-8(11)9(2-5-10)3-6-13-7-4-9/h5H,2-4,6-7H2,1H3

InChI Key

IFMJSVLIKKIDEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Allyl-tetrahydro-pyran-4-carboxylic acid methyl ester (11 g, 59.78 mmol) was dissolved in iPrOH (300 mL). To this was added a aqueous solution of NaIO4 (28 g, 130.4 mmol, 2.18 equiv.) in water (300 mL), followed by addition of OsO4 (50 mg, crystals, in one portion) at rt. The solution was stirred with a mechanical stirrer at rt (water bath). After 30 min, milky cloudy product was formed. Stirring was continued for 4 h. TLC (1% MeOH in DCM, and 5% MeOH in DCM) did not detect the SM. An aliquot was taken and dissolved in CDCl3 to run NMR, there was no alkene peak in the sample. The reaction was judged to be complete. The reaction mixture was poured into ice water (200 mL) and EtOAc (200 mL). The two layers were separated and the aqueous layer was extracted with EtOAc (5×50 mL). More water was added to dissolve the solid resulting in a clear solution. The combined extracts were washed with brine, and concentrated to dryness to get a liquid. The liquid was subject to a reduced pressure distillation to remove isopropanol. The remaining liquid was purified on a 80-g silica gel column, eluted with MeOH in DCM: 0% 0-5 min; 5-10% 5-25 min. 10-12% 25-60 min. Note: the product is not UV active. Anisaldehyde visualization was used. The product fractions were collected and concentrated to yield a liquid 6.6 g (60% yield) of the title compound.
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
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NaIO4
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300 mL
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200 mL
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reactant
Reaction Step Ten
Yield
60%

Synthesis routes and methods II

Procedure details

4-Allyl-tetrahydro-pyran-4-carboxylic acid methyl ester (11 g, 59.78 mmol) was dissolved in iPrOH (300 mL). To this was added a aqueous solution of NalO4 (28 g, 130.4 mmol, 2.18 equiv.) in water (300 mL), followed by addition of OsO4 (50 mg, crystals, in one portion) at rt. The solution was stirred with a mechanical stirrer at rt (water bath). After 30 min, milky cloudy product was formed. Stirring was continued for 4 h. TLC (1% MeOH in DCM, and 5% MeOH in DCM) did not detect the SM. An aliquot was taken and dissolved in CDCl3 to run NMR, there was no alkene peak in the sample. The reaction was judged to be complete. The reaction mixture was poured into ice water (200 mL) and EtOAc (200 mL). The two layers were separated and the aqueous layer was extracted with EtOAc (5×50 mL). More water was added to dissolve the solid resulting in a clear solution. The combined extracts were washed with brine, and concentrated to dryness to get a liquid. The liquid was subject to a reduced pressure distillation to remove isopropanol. The remaining liquid was purified on a 80-g silica gel column, eluted with MeOH in DCM: 0% 0-5 min; 5-10% 5-25 min. 10-12% 25-60 min. Note: the product is not UV active. Anisaldehyde visualization was used. The product fractions were collected and concentrated to yield a liquid 6.6 g (60% yield) of the title compound.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mg
Type
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Reaction Step Three
Name
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0 (± 1) mol
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11 g
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300 mL
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ice water
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200 mL
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Reaction Step Nine
Name
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200 mL
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reactant
Reaction Step Nine
Name
Quantity
300 mL
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solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

4-Allyl-tetrahydro-pyran-4-carboxylic acid methyl ester (11 g, 59.78 mmol) was dissolved in iPrOH (300 mL). To this was added a aqueous solution of NaIO4 (28 g, 130.4 mmol, 2.18 equiv.) in water (300 mL), followed by addition of OsO4 (50 mg, crystals, in one portion) at rt. The solution was stirred with a mechanical stirrer at rt (water bath). After 30 min, milky cloudy mixture was formed. Stirring was continued for 4 h. TLC (1% MeOH in DCM, and 5% MeOH in DCM) did not detect the starting material. The reaction mixture was monitored by 1H NMR by taking an aliquot in CDCl3 periodically until no alkene peak was detected in the sample. At which time the reaction was judged to be complete. The reaction mixture was poured into ice water (200 mL) and EtOAc (200 mL). The two layers were separated and the aqueous layer was extracted with EtOAc (5×50 mL). More water was added to dissolve the solid to result a clear solution. The combined extracts were washed with brine, and concentrated to dryness to obtain the title compound as a crude liquid product. The product was subject to a distillation under reduced pressure to remove isopropanol. The residual product was then purified on a 80 g silica gel column, eluted with MeOH in DCM: 0% 0-5 min; 5-10% 5-25 min. 10-12% 25-60 min. Note: the product is not UV active. Anisaldehyde visualization was used. The product fractions were collected and concentrated to yield a liquid 6.6 g (60% yield) of the title compound.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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50 mg
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Reaction Step Five
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300 mL
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NaIO4
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28 g
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300 mL
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solvent
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Reaction Step Seven
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0 (± 1) mol
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Reaction Step Eight
[Compound]
Name
alkene
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Type
reactant
Reaction Step Nine
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Ten
Name
Quantity
200 mL
Type
reactant
Reaction Step Ten

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